molecular formula C22H22O8 B11965677 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid CAS No. 6305-51-7

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid

Cat. No.: B11965677
CAS No.: 6305-51-7
M. Wt: 414.4 g/mol
InChI Key: GFELIWYJKIFMIG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid is a complex organic compound characterized by its multiple methoxy groups and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and naphthalene core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6305-51-7

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C22H22O8/c1-26-15-7-6-11(8-16(15)27-2)18-12-10-17(28-3)20(29-4)21(30-5)19(12)14(23)9-13(18)22(24)25/h6-10,23H,1-5H3,(H,24,25)

InChI Key

GFELIWYJKIFMIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C3=C(C(=C(C=C23)OC)OC)OC)O)C(=O)O)OC

Origin of Product

United States

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